- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsOrganic Reactions (Hoboken, 2002, 59, No pp. given,
Cas no 299-42-3 ((1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol)
Ephedrine, ① preventing bronchial asthma attack and alleviating mild asthma attack, has poor effect on acute severe asthma attack. ② It is used for hypotension and chronic hypotension caused by subarachnoid anesthesia or epidural anesthesia. ③ Treat nasal congestion caused by various reasons \ nasal congestion caused by swelling< Br>
299-42-3 structure
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol Properties
Names and Identifiers
-
- (1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol
- (1R,2S)-(-)-Ephedrine
- [R-(R*,S*)]-alpha-[1-(Methylamino)ethyl]-benzenemethanol
- L-alpha-(1-Methylaminoethyl)benzyl alcohol
- 1-sedrin
- Benzenemethanol, a-[(1S)-1-(methylamino)ethyl]-, (aR)-
- Eciphin
- Efedrin
- Ephedral
- Ephedrol
- Ephedsol
- Fedrin
- L-ephedrine
- Mandrin
- Nasol
- Zephrol
- Sal-Phedrine
- Lopac0_000501
- (1R,2S)-(-)-2-(N-methylamino)-1-phenylpropan-1-ol
- DTXSID0022985
- Ephedrotal
- NCGC00162174-02
- AKOS016011257
- PSEUDOEPHEDRINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
- Ephedrinum, anhydrous
- (1r, 2s)-(-)-ephedrine
- Ephoxamin
- GTPL556
- EPHEDRINE (USP MONOGRAPH)
- J-500280
- EPHEDRINE, ANHYDROUS [WHO-IP]
- EPHEDRINE [WHO-DD]
- NCGC00162174-01
- 1-Phenyl-1-hydroxy-2-methylaminopropane
- EPHEDRINE (EP MONOGRAPH)
- EPHEDRINE [USP MONOGRAPH]
- SCHEMBL4785
- (1R,2S)-2-Methylamino-1-phenyl-1-propanol
- Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R*,S*))-
- alpha-Hydroxy-beta-methylaminopropylbenzene
- Emerphed (ephedrine sulfate injection)
- EPHEDRINE [EP MONOGRAPH]
- EPHEDRINE [MI]
- (1R,2S)-(-)-alpha-(1-Methylaminoethyl)benzenemethanol
- Benzenemethanol, alpha-((1S)-1-(methylamino)ethyl)-, (alphaR)-
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R-(R*,S*))-
- Xenadrine
- Efedrina
- (-)-Ephedrine hemisulfate
- Lexofedrin
- alpha-(1-(Methylamino)ethyl)benzenemethanol
- (-)-(1R,2S)-Ephedrine
- NSC170951
- (L)-EPHEDRINE
- SR-01000075166-1
- HY-B1195
- Ephedrital
- Ephedrine
- NSC8971
- Norephedrine, N-methyl-
- (1R,2S)-2-(methylamino)-1-phenyl-propan-1-ol
- Ephedrosan
- (1R,2S)-2-methylamino-1-phenyl-propan-1-ol
- -(1R,2S)-(-)-ephedrine
- C01575
- EPHEDRINUM, ANHYDROUS [WHO-IP LATIN]
- 299-42-3
- (R-(R*,S*))-alpha-(1-(Methylamino)ethyl)benzenemethanol
- DB01364
- NS00000382
- (R-(R*,S*))-.ALPHA.-(1-(METHYLAMINO)ETHYL)BENZENEMETHANOL [WHO-IP]
- Kratedyn
- NSC-8971
- 1(-)ephedrine
- 1-Phenyl-2-methylaminopropanol
- l-2-Methylamino-1-phenylpropanol
- Ephendronal
- D00124
- CCG-204592
- (1R,2S)-(-)-2-Methylamino-1-phenyl-1-propanol
- CHEBI:15407
- NSC 170951
- Ephedrine (USP)
- NSC-170951
- CHEMBL211456
- (1R,2S)-1-phenyl-1-hydroxy-2-methylaminopropane
- EPHEDRINE (MART.)
- Sanedrine
- 2-Methylamino-1-phenyl-1-propanol
- (1R,2S)-(-)-Ephedrine, 98%
- (-)-Ephedrine
- racephedrine
- UNII-GN83C131XS
- DTXCID402985
- Ephedremal
- Ephedrine [USAN:BAN]
- CS-4802
- SR-01000075166
- PDSP2_001330
- Ephedrine (TN)
- alpha-Hydroxy-beta-methyl amine propylbenzene
- 1-alpha-(1-Methylaminoethyl)benzyl alcohol
- Ephedrine, anhydrous
- (1R*,2S*)-2-methylamino-1-phenyl-1-propanol
- (1R,2S)-2-methylamino-1-phenylpropan-1-ol
- (-)-alpha-(1-Methylaminoethyl)benzyl alcohol
- 1-Hydroxy-2-methylamino-1-phenylpropane
- Ephedrine l-form
- l-Erythro-2-(methylamino)-1-phenylpropan-1-ol
- SBI-0051362.P003
- PDSP2_001327
- GN83C131XS
- EPHEDRINE [HSDB]
- Q219626
- Erythro Isomer of Ephedrine
- NSC 8971
- Ephedrin
- Manadrin
- Vencipon
- Biophedrin
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (-)-
- EPHEDRINE [MART.]
- EC 206-080-5
- Ephedrine Erythro Isomer
- AB00375843_06
- A820118
- AI3-02761
- I-Sedrin
- 1-2-Methylamino-1-phenylpropanol
- HSDB 3072
- EINECS 206-080-5
- L(-)-Ephedrine
- (1R,2S)-2-(methylamino)-1-phenyl-1-propanol
- Ephedrine, L-(-)-
- EPHEDRINE [VANDF]
- +Expand
-
- KWGRBVOPPLSCSI-WPRPVWTQSA-N
- 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3
- C[C@@H]([C@@H](C1=CC=CC=C1)O)NC
Computed Properties
- 165.11500
- 2
- 2
- 3
- 165.115364102g/mol
- 12
- 121
- 0
- 2
- 0
- 0
- 0
- 1
- 0.9
- 0
- 32.3
Experimental Properties
- 1.71880
- 32.26000
- 13,3639
- 1.4820 (estimate)
- 255 ºC
- 37-39 ºC
- 85 ºC
- It is a colorless waxy solid or crystalline particle
- Stable. Combustible. Incompatible with strong acids, acid chlorides, acid anhydrides, strong oxidizing agents. May discolour in light.
- Soluble in water, soluble in ethanol \ ether \ chloroform
- -41 º (c=5, 1M HCl)
- 1.124
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol Raw materials
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol Preparation Products
(1R,2S)-2-(Methylamino)-1-phenylpropan-1-ol Related Literature
-
P. Butz,G. E. Tranter,J. P. Simons PhysChemComm 2002 5 91
-
2. Synthetic, stereochemical and mechanistic studies on the asymmetric phosphonylation of aldehydes via 2-triorganosiloxy-1,3,2-oxazaphospholidinesVivienne Sum,Terence P. Kee J. Chem. Soc. Perkin Trans. 1 1993 2701
-
3. Asymmetric synthesis of 1-phenylpropanol using polymer-supported chiral catalysts in simple bench-top flow systems??Philip Hodge,David W. L. Sung,Peter W. Stratford J. Chem. Soc. Perkin Trans. 1 1999 2335
-
4. Reactions of aldehydes with diethylzinc catalysed by polymer-supported ephedrine and camphor derivatives: comparisons of enantiomeric excesses achieved with various supports: optimisation of support parameters to enable high enantiomeric excesses to be obtained??David W. L. Sung,Philip Hodge,Peter W. Stratford J. Chem. Soc. Perkin Trans. 1 1999 1463
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Nessan J. Kerrigan,Panee C. Hutchison,Tom D. Heightman,David J. Procter Org. Biomol. Chem. 2004 2 2476
-
Patrick Butz,Romano T. Kroemer,Neil A. Macleod,John P. Simons Phys. Chem. Chem. Phys. 2002 4 3566
-
Beatriz Bernardo-Maestro,Elisa Garrido-Martín,Fernando López-Arbeloa,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Phys. Chem. Chem. Phys. 2018 20 8564
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Nessan J. Kerrigan,Panee C. Hutchison,Tom D. Heightman,David J. Procter Org. Biomol. Chem. 2004 2 2476
-
Eddy Dib,Beatriz Bernardo-Maestro,Fernando López-Arbeloa,Joaquín Pérez-Pariente,Luis Gómez-Hortigüela Dalton Trans. 2022 51 5434
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Luis Gómez-Hortigüela,Teresa álvaro-Mu?oz,Beatriz Bernardo-Maestro,Joaquín Pérez-Pariente Phys. Chem. Chem. Phys. 2015 17 348